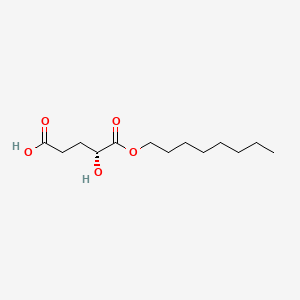
(R)-2-Hydroxy-pentanedioic acid 1-octyl ester
Overview
Description
“®-2-Hydroxy-pentanedioic acid 1-octyl ester” is a compound that is also known as Octyl-®-2HG . It is a membrane-permeant precursor form of the oncometabolite D-2-hydroxyglutarate (D-2HG) produced by tumor cells due to mutations in the NADP±dependent isocitrate dehydrogenase genes IDH1 and IDH2 . D-2HG inhibits multiple α-ketoglutarate/α-KG-dependent dioxygenases by competing against α-KG binding .
Chemical Reactions Analysis
Esters, including “®-2-Hydroxy-pentanedioic acid 1-octyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions . This reaction breaks the ester bond, producing an alcohol and a carboxylic acid .Scientific Research Applications
Multigram Asymmetric Synthesis for MRI Candidates : A study describes the multigram asymmetric synthesis of a chiral tetraazamacrocycle related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, which is a key intermediate for the manufacture of an MRI candidate. This synthesis achieved high chemical and optical purity and was applied to the kilogram-scale cGMP synthesis (Levy et al., 2009).
Novel Hydroquinone Derivatives from Marine Fungus : Researchers identified new hydroquinone derivatives from the marine fungus Acremonium sp., including compounds structurally related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester. These compounds showed significant antioxidant activity (Abdel-Lateff et al., 2002).
Selective Monoesterification Catalyzed by Ion-Exchange Resins : A process for the selective monoesterification of symmetric dicarboxylic acids, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was developed. This process utilized strongly acidic ion-exchange resins in ester/octane mixtures (Saitoh et al., 1996).
Glutamate Carboxypeptidase II Inhibition : Research on glutamate carboxypeptidase II (GCP II) inhibitors found that derivatives of (R)-2-Hydroxy-pentanedioic acid 1-octyl ester displayed high optical purities and significant inhibitory potency, offering insights into novel therapeutic compounds (Tsukamoto et al., 2005).
Antimicrobial and Antiproliferative Activities : A library of derivatives synthesized from (R)-3-hydroxyoctanoic acid, a compound structurally similar to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was evaluated for antimicrobial activity and antiproliferative effect. These compounds showed promising results against various bacteria and fungi (Radivojević et al., 2015).
Discovery and Optimization of 11β-HSD1 Inhibitors : A study highlighted the identification and optimization of benzylamides of pentanedioic acid, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing potential in therapeutic applications (Roche et al., 2009).
properties
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-pentanedioic acid 1-octyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



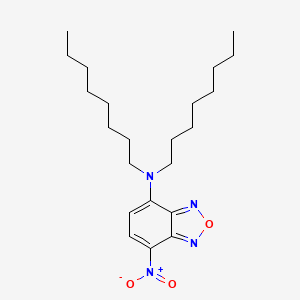
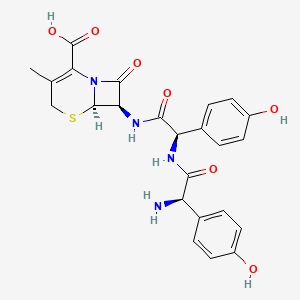
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)
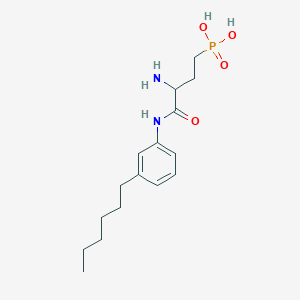
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)
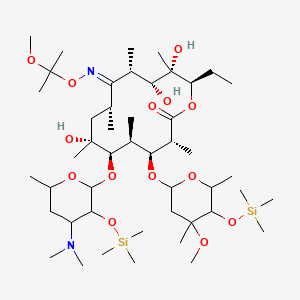
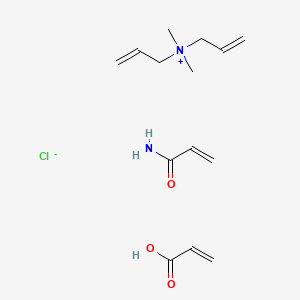
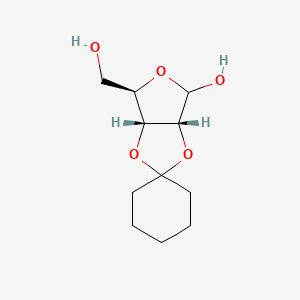
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)